4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide
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Overview
Description
4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse applications in various fields, including pharmaceuticals, dyes, and rubber accelerators .
Preparation Methods
The synthesis of 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide typically involves the reaction of 2-mercaptoaniline with acid chlorides, followed by further functionalization steps . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes and as a rubber accelerator
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various biological pathways, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]butanoic acid
- 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl chloroacetate
These compounds share the benzothiazole core but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S2/c23-27(24,21-15-6-2-1-3-7-15)16-12-10-14(11-13-16)20-19-17-8-4-5-9-18(17)28(25,26)22-19/h1-13,21H,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUWALNOMGFVKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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